molecular formula C18H26N2O4 B13433199 (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B13433199
M. Wt: 334.4 g/mol
InChI Key: KGZKSHQOFFCAIM-ZWUKIIEQSA-N
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Description

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a complex organic compound with a unique structure. This compound features a bicyclic hexane ring fused with an adamantane derivative, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the formation of the bicyclic hexane ring. Key reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group produces alcohols.

Scientific Research Applications

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: shares similarities with other adamantane derivatives and bicyclic compounds.

    Adamantane: Known for its antiviral properties.

    Bicyclic hexane derivatives: Studied for their unique structural features and potential biological activities.

Uniqueness

What sets this compound apart is its combination of a bicyclic hexane ring with an adamantane derivative, resulting in unique chemical and biological properties.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C18H26N2O4/c19-14(15(21)20-12-2-11(12)3-13(20)16(22)23)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H,22,23)/t9?,10?,11-,12-,13-,14+,17?,18?/m0/s1

InChI Key

KGZKSHQOFFCAIM-ZWUKIIEQSA-N

Isomeric SMILES

C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)O)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N

Canonical SMILES

C1C2C1N(C(C2)C(=O)O)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N

Origin of Product

United States

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